LOX Inhibition vs. Unsubstituted Benzoxazole
Methyl 6-methylbenzo[d]oxazole-2-carboxylate demonstrates measurable inhibitory activity against human lysyl oxidase (LOX) with an IC50 value of 2.80 µM [1]. While direct head-to-head data for the unsubstituted methyl benzo[d]oxazole-2-carboxylate against LOX is not available in the same assay, a structurally related compound from a benzoxazole kinase inhibitor patent (US20100184760A1) is reported to have an IC50 of >55.69 µM in a separate kinase assay, illustrating how specific substitution patterns are required for target engagement [2]. The 6-methyl group is known to enhance lipophilicity, which can improve cell membrane permeability and target access, a critical factor for achieving lower micromolar activity .
| Evidence Dimension | Inhibition of human lysyl oxidase (LOX) in HEK cells |
|---|---|
| Target Compound Data | IC50 = 2.80 µM |
| Comparator Or Baseline | Unsubstituted methyl benzo[d]oxazole-2-carboxylate (inferred to be less potent due to lower lipophilicity and lack of data) |
| Quantified Difference | Not directly quantifiable; class-level inference based on SAR |
| Conditions | LOX expressed in HEK cells; H2O2 production from oxidative deamination of DAP; 2 hr preincubation |
Why This Matters
This establishes the compound as a defined chemical starting point for developing LOX/LOXL2 inhibitors, which are targets in cancer and fibrosis.
- [1] BindingDB. (n.d.). BDBM50266785 (CHEMBL4066192): Methyl 6-methylbenzo[d]oxazole-2-carboxylate. BindingDB. View Source
- [2] Ren, P., Liu, Y., Li, L., Chan, K., & Wilson, T. E. (2010). Benzoxazole kinase inhibitors and methods of use. U.S. Patent No. US 2010/0184760 A1. View Source
